KCNQ2 Antagonist Potency: N-Cyclopentyl-2-(pyridin-2-yl)quinoline-4-carboxamide vs. a Structurally Similar Analog
In a direct comparison of antagonist activity at the human KCNQ2 potassium channel expressed in CHO cells using automated patch clamp electrophysiology, N-cyclopentyl-2-(pyridin-2-yl)quinoline-4-carboxamide (IC50 = 70 nM) demonstrates 3.7-fold higher potency than a structurally related analog, CHEMBL2164049 (IC50 = 260 nM), which differs only in the N-substituent [1][2]. This quantifiable potency difference demonstrates that the specific cyclopentyl amide substitution is critical for achieving low nanomolar KCNQ2 inhibition.
| Evidence Dimension | KCNQ2 Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | CHEMBL2164049 (structurally related analog with different N-substitution) |
| Quantified Difference | 3.7-fold higher potency for target compound |
| Conditions | Automated patch clamp assay in CHO cells expressing human KCNQ2, 3 min incubation |
Why This Matters
A 3.7-fold difference in IC50 represents a substantial change in target engagement at a given concentration, directly impacting the experimental concentration required for KCNQ2 inhibition and potential off-target effects.
- [1] BindingDB BDBM50395464. CHEMBL2164048. Antagonist activity at KCNQ2 expressed in CHO cells, IC50: 70 nM. Accessed 2026. View Source
- [2] BindingDB BDBM50395518. CHEMBL2164049. Antagonist activity at KCNQ2 expressed in CHO cells, IC50: 260 nM. Accessed 2026. View Source
